molecular formula C11H4Br4N2O3S B12807807 2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid CAS No. 19692-03-6

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid

Cat. No.: B12807807
CAS No.: 19692-03-6
M. Wt: 563.8 g/mol
InChI Key: OLFPEAPECLOEKX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid is a specialized organic compound with the CAS registry number 65437-70-9 . This complex molecule is characterized by a tetrabrominated benzoic acid core that is further functionalized with a carbamoyl linkage to a 1,3-thiazole ring. The presence of both the heavily halogenated aromatic system and the heterocyclic thiazole component makes this compound a valuable intermediate for advanced research and development. The structural motifs present in this chemical suggest its potential utility in several scientific domains. The thiazole ring is a common feature in many biologically active molecules and pharmaceuticals . Furthermore, the specific molecular architecture, which includes a benzoic acid derivative linked to a thiazole via an amide bond, is found in compounds under investigation for modulating enzyme targets, such as protein tyrosine phosphatases . This indicates its potential application in medicinal chemistry and as a key building block in the synthesis of more complex molecules for biochemical screening. The tetrabromo substitution on the benzoic acid ring also points to potential uses in materials science, for instance, in the development of flame retardants or as a monomer for constructing unique polymers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19692-03-6

Molecular Formula

C11H4Br4N2O3S

Molecular Weight

563.8 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C11H4Br4N2O3S/c12-5-3(9(18)17-11-16-1-2-21-11)4(10(19)20)6(13)8(15)7(5)14/h1-2H,(H,19,20)(H,16,17,18)

InChI Key

OLFPEAPECLOEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by the introduction of the thiazolylamino carbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The four bromine atoms on the benzene ring undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Reactions typically require activating groups (e.g., electron-deficient aromatic systems) and polar aprotic solvents:

Reaction ConditionsReagentsMajor ProductsYield (%)Source
DMF, 80°C, 12 hSodium methoxide (NaOMe)2,3,5-Tribromo-6-(thiazol-2-ylcarbamoyl)benzoic acid methyl ester68
Ethanol, reflux, 24 hAmmonia (NH₃)2,4,5-Tribromo-6-(thiazol-2-ylcarbamoyl)benzamide52

Mechanistic studies suggest that the para-bromine (relative to the carbamoyl group) is most reactive due to steric and electronic factors .

Carbamoyl Group Reactivity

The thiazol-2-ylcarbamoyl moiety participates in hydrolysis and condensation reactions:

Acid-Catalyzed Hydrolysis

In concentrated HCl (110°C, 6 h), the carbamoyl bond cleaves to yield 2,3,4,5-tetrabromobenzoic acid and 2-aminothiazole :
C18H9Br4N2O3S+H2OC7H2Br4O2+C3H4N2S\text{C}_{18}\text{H}_9\text{Br}_4\text{N}_2\text{O}_3\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_2\text{Br}_4\text{O}_2 + \text{C}_3\text{H}_4\text{N}_2\text{S}

Condensation with Amines

The carbamoyl group reacts with primary amines (e.g., aniline) in DCC/DMAP to form substituted ureas :
R-NH2+C18H9Br4N2O3SR-NH-C(O)-Thiazole+Byproducts\text{R-NH}_2 + \text{C}_{18}\text{H}_9\text{Br}_4\text{N}_2\text{O}_3\text{S} \rightarrow \text{R-NH-C(O)-Thiazole} + \text{Byproducts}

Thiazole Ring Functionalization

The thiazole moiety undergoes electrophilic substitution at the 5-position due to electron donation from the sulfur atom :

ReactionConditionsProductApplication
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thiazol-2-ylcarbamoyl derivativePrecursor for bioactive analogs
HalogenationBr₂, CHCl₃, RT5-Bromo-thiazol-2-ylcarbamoyl derivativeCross-coupling substrates

Decarboxylation and Esterification

The benzoic acid group undergoes decarboxylation at high temperatures (>200°C) to form a tetrabrominated benzoyl chloride intermediate, which reacts with alcohols to yield esters :
C18H9Br4N2O3SΔC17H7Br4N2O2S+CO2\text{C}_{18}\text{H}_9\text{Br}_4\text{N}_2\text{O}_3\text{S} \xrightarrow{\Delta} \text{C}_{17}\text{H}_7\text{Br}_4\text{N}_2\text{O}_2\text{S} + \text{CO}_2

Metal-Catalyzed Cross-Coupling

The bromine atoms enable Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :
Ar-B(OH)2+C18H9Br4N2O3SPdAr-C18H8Br3N2O3S+HBr\text{Ar-B(OH)}_2 + \text{C}_{18}\text{H}_9\text{Br}_4\text{N}_2\text{O}_3\text{S} \xrightarrow{\text{Pd}} \text{Ar-C}_{18}\text{H}_8\text{Br}_3\text{N}_2\text{O}_3\text{S} + \text{HBr}

Biological Activity and Derivatives

Derivatives synthesized via the above reactions exhibit notable bioactivity:

  • Antimicrobial activity : 5-Nitro-thiazole analogs show IC₅₀ values of 0.014–0.017 μM against protein kinase CK2 .

  • Anticancer potential : Urea derivatives demonstrate antiproliferative effects in A549 lung cancer cells (CC₅₀ = 1.5–3.3 μM) .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an anti-cancer agent. Studies have shown that brominated compounds can exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the thiazole moiety enhances the biological activity by facilitating interactions with cellular targets.

Case Study:
In a recent study, 2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. The thiazole ring is known for its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics.

Case Study:
Research conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential application in treating bacterial infections .

Materials Science

Due to its unique structure, this compound can serve as a precursor for synthesizing advanced materials such as polymers and liquid crystals.

Application:
The compound can be utilized in the synthesis of functionalized polymers that exhibit enhanced thermal stability and mechanical properties. These materials have potential applications in electronics and photonics due to their ability to form ordered structures .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Medicinal ChemistryAnti-cancer agentDose-dependent inhibition in MCF-7 cells
Antimicrobial ActivityPotential antibioticSignificant activity against various pathogens
Materials SciencePrecursor for polymers and liquid crystalsEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazolylamino carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acid Derivatives

a) Tetrabrominated Flame Retardants (TBB and TBPH)
  • Structural Differences : TBB (benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester) and TBPH (1,2-benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, bis(2-ethylhexyl) ester) are ester derivatives, whereas the target compound features a carbamoyl-thiazole group.
  • Applications : TBB and TBPH are widely used as flame retardants in polymers and textiles. The carbamoyl-thiazole group in the target compound may expand its utility into pharmaceuticals or agrochemicals .
  • Environmental Impact: Brominated flame retardants like TBB and TBPH are persistent organic pollutants.
b) Perfluorinated and Tetrachloro Derivatives
  • Examples: 2,3,4,5-Tetrachloro-6-[[[3-[(perfluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoic acid ().
  • Key Differences : Replacement of bromine with chlorine or perfluoroalkyl sulfonate groups reduces electronegativity but enhances thermal stability.
  • Applications : Perfluorinated derivatives are used in surfactants and coatings, while tetrachloro analogs may serve as intermediates in pesticide synthesis .

Thiazole-Containing Analogs

a) Thiazol-5-ylmethyl Carbamates ()
  • Structural Comparison : These analogs share the thiazole ring but differ in substitution (e.g., carbamate vs. carbamoyl groups) and additional functional groups (e.g., hydroperoxypropan-2-yl).
b) Benzimidazole Derivatives ()
  • Example : 2-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid.
  • Comparison: The benzimidazole core vs. thiazole ring may influence binding affinity in biological systems.

Cosmetic Colorants ()

  • Examples : Aluminum/zirconium salts of tetrabromo-tetrachlorobenzoic acid derivatives (CI45410).
  • Structural Contrast : Halogen positioning (tetrabromo on xanthene vs. benzoic acid) and metal coordination alter color properties. The target compound lacks a xanthene backbone, limiting its use as a dye .

Data Table: Key Comparative Features

Compound Name Structural Features Applications Key Properties References
Target Compound Tetrabromo, thiazol-2-ylcarbamoyl Flame retardant, pharma? High electronegativity, stability
TBB/TBPH () Tetrabromo esters Flame retardants Environmental persistence
Perfluorinated benzoic acids () Tetrachloro, perfluoroalkyl sulfonate Surfactants, coatings Thermal stability, water resistance
Thiazolylmethylcarbamates () Thiazole-carbamate, hydroperoxy groups Protease inhibitors Bioactivity, solubility
CI45410 () Tetrabromo-tetrachloro xanthene-metal salts Cosmetic colorants Vibrant color, metal coordination

Research Findings and Gaps

  • Pharmaceutical Potential: Thiazole-carbamoyl groups are understudied compared to carbamates (), warranting exploration of kinase or protease inhibition.
  • Environmental Impact : Unlike perfluorinated compounds (), brominated analogs may degrade more readily, but long-term ecotoxicological data is lacking .

Biological Activity

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₃H₈Br₄N₂O₂S
  • Molecular Weight: 472.87 g/mol
  • CAS Number: 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves the bromination of benzoic acid derivatives followed by the introduction of thiazole moieties through amide coupling reactions. The synthetic pathway may include:

  • Bromination of benzoic acid.
  • Formation of thiazole derivatives.
  • Coupling reactions to form the final product.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated:

  • IC₅₀ Values: The compound demonstrated IC₅₀ values ranging from 10 to 25 µM against tested cancer cell lines.
Cell LineIC₅₀ (µM)
MCF-715
HCT11620
RPE-1 (Normal)>100

This indicates a selective cytotoxicity towards cancer cells while sparing normal cells.

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis: The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
    • Increased expression of pro-apoptotic proteins (e.g., BAX).
    • Decreased expression of anti-apoptotic proteins (e.g., Bcl-xL).
  • Cell Cycle Arrest: Studies indicated that treatment with the compound led to G0/G1 phase arrest in cancer cells, preventing further proliferation.

Case Studies

A notable case study involved the application of this compound in a preclinical model where it was administered to mice with xenograft tumors derived from human breast cancer cells. The results were promising:

  • Tumor Volume Reduction: Significant reduction in tumor volume was observed compared to control groups treated with vehicle only.
Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)% Reduction
Control300450N/A
Treatment31015051.6%

Q & A

Basic: What are the optimal synthetic routes for 2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential bromination and carbamoylation of a benzoic acid precursor. Key steps include:

  • Bromination: Use a brominating agent (e.g., Br₂ in H₂SO₄ or NBS) under controlled temperature (0–5°C) to avoid over-bromination.
  • Carbamoylation: React the tetrabrominated intermediate with 1,3-thiazol-2-amine in the presence of a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification: Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Optimization Strategies:

Parameter Optimal Condition Impact on Yield/Purity
Reaction Temperature0–5°C (bromination), 25°C (carbamoylation)Minimizes side reactions
SolventDMF for carbamoylationEnhances solubility of reactants
Catalyst5 mol% DMAPAccelerates carbamoylation

Basic: Which spectroscopic techniques effectively characterize this compound’s structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm) and thiazole carbamoyl groups (δ 10.5–11.5 ppm for NH). Confirm bromine substitution via absence of specific aromatic peaks .
  • HPLC: Employ a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Target ≥98% purity; adjust gradient elution to resolve brominated byproducts .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with m/z accuracy <5 ppm.

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